molecular formula C11H17N3O4 B12075673 tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate

tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate

Cat. No.: B12075673
M. Wt: 255.27 g/mol
InChI Key: JJONSQROPLAXPS-UHFFFAOYSA-N
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Description

tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate: is a synthetic organic compound with the molecular formula C11H17N3O4 It is characterized by a spirocyclic structure, which includes a diazaspiro octane core with tert-butyl and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting appropriate starting materials under controlled conditions. For example, a reaction involving a diazabicyclo compound and a suitable electrophile can form the spirocyclic structure.

    Introduction of Functional Groups: The tert-butyl and carbamate groups are introduced through subsequent reactions. This may involve the use of tert-butyl chloroformate and an amine to form the carbamate linkage.

    Purification: The final product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:

    Bulk Synthesis: Large-scale reactors and automated systems are used to carry out the reactions.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: tert-Butyl (6,8-dioxo-5,7-diazaspiro[34]octan-2-yl)carbamate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Comparison: tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate is unique due to its specific functional groups and spirocyclic structure. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it a valuable compound for specific applications where its unique properties are advantageous.

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

tert-butyl N-(6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate

InChI

InChI=1S/C11H17N3O4/c1-10(2,3)18-9(17)12-6-4-11(5-6)7(15)13-8(16)14-11/h6H,4-5H2,1-3H3,(H,12,17)(H2,13,14,15,16)

InChI Key

JJONSQROPLAXPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)C(=O)NC(=O)N2

Origin of Product

United States

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